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Compound of Interest

Compound Name:
4-Formylpiperazine-1-

carbothioamide

CAS No.: 73553-80-7

Cat. No.: B8749711 Get Quote

A Methodological Whitepaper on the Structural Elucidation of 4-Formylpiperazine-1-
carbothioamide and Its Analogs

Preamble: The Imperative of Unambiguous
Characterization
In the field of drug development and medicinal chemistry, piperazine derivatives are

foundational scaffolds, prized for their versatile biological activities.[1] Molecules such as 4-
Formylpiperazine-1-carbothioamide serve as critical intermediates in the synthesis of more

complex pharmacophores.[2] The precise structural confirmation of these building blocks is not

merely an academic exercise; it is the bedrock upon which reliable, reproducible, and ultimately

successful drug discovery programs are built. An impurity or misidentified intermediate can

have cascading and costly consequences in later-stage development.

This guide addresses the spectroscopic characterization of 4-Formylpiperazine-1-
carbothioamide. A thorough review of current scientific literature did not yield a consolidated,

publicly available dataset for this specific molecule (CAS 221189-33-5). Such data gaps are not

uncommon for synthetic intermediates.

Therefore, this whitepaper will adopt a dual-strategy approach rooted in practical, field-proven

methodology:
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Case Study Analysis: We will conduct a full spectroscopic analysis of a closely related, well-

characterized structural analog: N-(4-formylpiperazine-1-carbonothioyl)benzamide. This

compound, featuring the identical 4-formylpiperazine core, provides a robust, real-world

dataset from which to demonstrate the principles of spectral interpretation.[3][4]

Predictive Elucidation: Leveraging the insights from our case study and established

spectroscopic principles, we will provide an expert projection of the anticipated NMR, IR, and

Mass Spectrometry data for the target molecule, 4-Formylpiperazine-1-carbothioamide.

This document is structured to serve as both a practical guide and a framework for logical

deduction in the face of incomplete information, reflecting the day-to-day challenges

encountered by research scientists.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing

unparalleled insight into the chemical environment and connectivity of atoms. The analysis

hinges on acquiring both proton (¹H) and carbon-13 (¹³C) spectra.

Spectroscopic Data of the Analog: N-(4-
formylpiperazine-1-carbonothioyl)benzamide
The following data were obtained for the analog compound in Dimethyl Sulfoxide-d6 (DMSO-

d6), a common solvent for polar analytes.[3]

Table 1: NMR Spectroscopic Data for N-(4-formylpiperazine-1-carbonothioyl)benzamide
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity
Integration /
Assignment

¹H 10.90 Singlet 1H, Thioamide N-H

8.08 Singlet 1H, Formyl H-C=O

7.96 Doublet
2H, Aromatic H (ortho

to C=O)

7.62 Triplet
1H, Aromatic H (para

to C=O)

7.52 Triplet
2H, Aromatic H (meta

to C=O)

4.19 Multiplet
2H, Piperazine -CH₂-

(adjacent to C=S)

3.48 Multiplet

6H, Remaining

Piperazine -CH₂-

protons

¹³C 180.8 - Thioamide C=S

164.5 - Benzoyl C=O

161.6 - Formyl C=O

133.0 - Aromatic C-H (para)

133.0 - Aromatic ipso-C

128.9 - Aromatic C-H (meta)

128.8 - Aromatic C-H (ortho)

51.3 -
Piperazine CH₂

(adjacent to C=S)

49.9 -
Piperazine CH₂

(adjacent to N-formyl)

Source: European Journal of Chemistry, 2020.[3][4]
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Interpretation Insights:

The formyl proton signal at 8.08 ppm is a singlet, characteristic of an aldehyde proton with

no adjacent proton neighbors.

The downfield chemical shifts of the piperazine carbons (51.3 and 49.9 ppm) confirm their

attachment to electron-withdrawing groups (the thioamide and formyl groups, respectively).

The presence of three distinct carbonyl/thiocarbonyl signals in the ¹³C NMR (180.8, 164.5,

161.6 ppm) is definitive proof of the C=S, benzoyl C=O, and formyl C=O groups.

Anticipated NMR Spectrum for 4-Formylpiperazine-1-
carbothioamide
By replacing the benzoyl group of the analog with a simple amino group (-NH₂), we can predict

the key changes in the NMR spectrum.

¹H NMR: The aromatic signals (7.52-7.96 ppm) and the thioamide N-H singlet (10.90 ppm)

will be absent. They will be replaced by a new, broad signal corresponding to the two protons

of the -NH₂ group. Its chemical shift can vary but is often found in the 7.0-8.5 ppm range in

DMSO-d6. The signals for the 4-formylpiperazine core (formyl proton at ~8.1 ppm and

piperazine protons at ~3.5-4.2 ppm) are expected to remain in similar positions, though

minor shifts are possible.

¹³C NMR: The signals for the benzoyl group (128.8-133.0 ppm) and its carbonyl carbon

(~164.5 ppm) will be absent. The thioamide C=S carbon signal may shift slightly from 180.8

ppm due to the change in electronic environment. The formyl and piperazine carbon signals

should remain largely consistent.

Experimental Protocol: NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR data for a solid

organic compound.

Sample Preparation:

Accurately weigh 5-10 mg of the sample into a clean, dry vial.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl₃). The

choice of solvent is critical; it must dissolve the sample completely and have a known,

non-interfering residual solvent signal.[5]

Vortex or sonicate the vial until the sample is fully dissolved.

Transfer the solution to a clean, 5 mm NMR tube using a Pasteur pipette.

Instrument Setup:

Insert the NMR tube into a spinner turbine, ensuring the depth is correctly set using the

manufacturer's gauge to position the sample within the detection coil.[6]

Place the sample into the NMR spectrometer.

Data Acquisition:

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the

magnetic field.

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or

¹³C) to maximize signal transmission and sensitivity.

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to

achieve sharp, symmetrical peaks.

Acquisition Parameters: Set standard acquisition parameters for ¹H and ¹³C experiments,

including pulse angle, acquisition time, and relaxation delay.[5]

Run Experiment: Acquire the Free Induction Decay (FID) signal. The number of scans is

increased for less sensitive nuclei like ¹³C or for dilute samples to improve the signal-to-

noise ratio.

Data Processing:

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-

domain spectrum.
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Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d6

at 2.50 ppm for ¹H).

Integrate the ¹H spectrum to determine the relative ratios of protons.

Workflow Diagram: NMR Analysis

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Sample (5-10 mg) Dissolve in 0.6 mL
Deuterated Solvent Transfer to NMR Tube Insert Sample into

Spectrometer Lock, Tune, Shim Acquire FID Fourier Transform Phase & Calibrate Integrate & Interpret

Click to download full resolution via product page

Caption: Standard workflow for small molecule NMR analysis.

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Spectroscopic Data of the Analog: N-(4-
formylpiperazine-1-carbonothioyl)benzamide
The following key vibrational frequencies were reported for the solid-state analog.[3]

Table 2: Key IR Absorption Bands for N-(4-formylpiperazine-1-carbonothioyl)benzamide
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Wavenumber (cm⁻¹) Intensity Assignment

3433 Strong N-H Stretch (Thioamide)

1678 Strong C=O Stretch (Benzoyl Amide)

1645 Strong C=O Stretch (Formyl Amide)

1528 Strong C=C Stretch (Aromatic)

859 Medium C=S Stretch (Thioamide)

Source: European Journal of Chemistry, 2020.[3][4]

Interpretation Insights:

The presence of two distinct, strong carbonyl (C=O) absorptions at 1678 cm⁻¹ and 1645

cm⁻¹ definitively confirms the two different amide environments (benzoyl and formyl).

The strong, sharp peak at 3433 cm⁻¹ is characteristic of an N-H bond, and its position is

consistent with a thioamide group.

The band at 859 cm⁻¹ falls within the typical range for a thiocarbonyl (C=S) stretch, providing

crucial evidence for this functional group.

Anticipated IR Spectrum for 4-Formylpiperazine-1-
carbothioamide
For the target molecule, the primary thioamide (-C(S)NH₂) will introduce new, highly diagnostic

peaks.

N-H Stretching: Instead of a single N-H peak, a primary thioamide will show two distinct

bands in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric

stretching of the N-H bonds.

N-H Bending: A characteristic "scissoring" vibration for the -NH₂ group is expected around

1600-1650 cm⁻¹. This may overlap with the formyl C=O stretch.

C=O Stretch: The formyl C=O stretch should remain present, likely around 1640-1650 cm⁻¹.
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C=S Stretch: The C=S stretch is expected to be present, likely in the 800-900 cm⁻¹ range.

Experimental Protocol: IR Data Acquisition (Thin Solid
Film)
This protocol describes a common and straightforward method for analyzing solid samples.

Sample Preparation:

Place a small amount of the solid sample (approx. 10-50 mg) into a small vial or test tube.

Add a few drops of a volatile solvent in which the sample is soluble (e.g., methylene

chloride or acetone) to dissolve the solid completely.

Using a pipette, place one or two drops of this solution onto the surface of a single, clean

salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the

compound will remain on the plate. The ideal film is slightly hazy but not opaque.

Data Acquisition:

Place the single salt plate into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric (CO₂, H₂O) and instrument-related absorptions.

Acquire the sample spectrum.

Data Analysis:

If peak intensities are too low, add another drop of the sample solution to the plate, allow it

to dry, and re-run the spectrum.

If peaks are too intense (flat-topping at 0% transmittance), clean the plate and prepare a

new film using a more dilute solution.
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Label the significant peaks and correlate them to known functional group absorption

frequencies.

Cleanup:

Thoroughly clean the salt plate with a suitable solvent (like acetone) and return it to a

desiccator for storage.

Workflow Diagram: IR Analysis

Sample Preparation (Thin Film)

Data Acquisition Data Analysis

Dissolve Solid Sample
in Volatile Solvent

Apply Solution to
Salt Plate Evaporate Solvent

Place Sample in
Spectrometer

Acquire Background
Spectrum

Acquire Sample
Spectrum Baseline Correct Identify Peak

Wavenumbers (cm⁻¹)
Correlate Peaks to
Functional Groups

Click to download full resolution via product page

Caption: Workflow for FT-IR analysis using the thin film method.

Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. For synthetic intermediates, its primary role is to confirm the molecular weight of the

target compound, providing a crucial piece of evidence for its identity.

Anticipated Mass Spectrum for 4-Formylpiperazine-1-
carbothioamide
While experimental data for the analog was not found in the cited literature, we can precisely

calculate the expected mass for our target molecule.
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Molecular Formula: C₆H₁₁N₃OS

Monoisotopic Mass: 173.0623 g/mol

Electrospray Ionization (ESI) in positive mode is the most probable method for analyzing this

molecule. ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for

determining the molecular weight of intact molecules. The ionization process typically involves

the protonation of the molecule.[3]

Table 3: Predicted Mass Spectrometry Data for 4-Formylpiperazine-1-carbothioamide

Ion Species Calculated m/z Ionization Mode Interpretation

[M+H]⁺ 174.0696 ESI Positive
Protonated Molecular

Ion

[M+Na]⁺ 196.0515 ESI Positive Sodium Adduct

The primary signal of interest in the mass spectrum would be the protonated molecular ion

[M+H]⁺ at m/z 174.0696. The presence of this ion, particularly when measured with a high-

resolution mass spectrometer (HRMS), provides extremely strong confirmation of the

compound's elemental composition.

Experimental Protocol: ESI Mass Spectrometry
This protocol outlines a general procedure for sample analysis via direct infusion ESI-MS.

Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent. The

solvent should be compatible with mass spectrometry, such as a mixture of methanol,

acetonitrile, and/or water, often with a small amount of acid (e.g., 0.1% formic acid) to

promote protonation.

Ensure the sample is fully dissolved and free of particulate matter. Filtration may be

necessary.

Instrument Setup and Calibration:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.researchgate.net/publication/342568854_Synthesis_crystal_structure_and_antioxidant_evaluation_of_N-4-formylpiperazine-1-carbonothioylbenzamide
https://www.benchchem.com/product/b8749711?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8749711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calibrate the mass spectrometer using a known calibration standard to ensure high mass

accuracy.

Set the ESI source parameters, including capillary voltage (typically 2.5-4.5 kV), nebulizing

gas pressure, and drying gas flow rate and temperature. These parameters are optimized

to achieve stable ionization and efficient desolvation.[3]

Data Acquisition:

Introduce the sample solution into the ESI source via direct infusion using a syringe pump

at a low, constant flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500) for a sufficient

duration to obtain a good average signal.

Data Analysis:

Examine the resulting spectrum for the expected m/z value of the protonated molecular

ion ([M+H]⁺).

If using HRMS, compare the measured exact mass to the calculated theoretical mass. The

mass error, typically reported in parts per million (ppm), should be very low (< 5 ppm) for a

confident identification.

Workflow Diagram: ESI-MS Analysis

Sample Preparation Data Acquisition Data Analysis

Prepare Dilute Solution
(e.g., 10 µg/mL in MeOH)

Add 0.1% Formic Acid
(Promotes Protonation)

Infuse Sample into
ESI Source Ionization & Desolvation Mass Analysis Identify [M+H]⁺ Peak Compare Measured m/z

to Calculated Mass

Click to download full resolution via product page

Caption: Direct infusion workflow for ESI-MS molecular weight confirmation.

Conclusion
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The unambiguous structural confirmation of synthetic intermediates like 4-Formylpiperazine-1-
carbothioamide is paramount. This guide has established a rigorous analytical framework for

achieving this goal. By leveraging the complete spectroscopic dataset of a close structural

analog, N-(4-formylpiperazine-1-carbonothioyl)benzamide, we have demonstrated the practical

application and interpretation of NMR, IR, and Mass Spectrometry. Furthermore, we have

provided expert-driven predictions for the key spectroscopic features of the target molecule

itself. The combination of these techniques—NMR for mapping the carbon-hydrogen

framework, IR for identifying functional groups, and MS for confirming molecular weight—

constitutes a self-validating system for structural elucidation, ensuring the integrity and quality

of materials advancing through the research and development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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